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Targeted Kinase Inhibition Data

The table below summarizes the inhibitory activity of BX-912 and other aminopyrimidine compounds

against a custom panel of 16 kinases. The data is from a 2012 study that screened compounds at a

concentration of 1 μM [1].

Table 1: Inhibition of Kinase Panel by Aminopyrimidine Compounds (at 1 μM) [1]

Compound Number of Kinases Inhibited ≥90% (PoC ≤10)

BX-912 14

BX-795 16

MRT67307 12

MRT68921 13

GSK8612 1

Compound 9 13

Compound 18 16
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Key Findings:

BX-912 inhibited 14 out of 16 kinases in the panel by at least 90%, demonstrating broad
polypharmacology and low selectivity [1].

Its analog, BX-795, was even less selective, inhibiting all 16 kinases in the panel [1].
In contrast, GSK8612 showed high selectivity, inhibiting only 1 kinase under the same conditions [1].

Experimental Methodology

The provided data was generated using the following experimental protocol [1]:

Assay Type: Radiometric enzymatic assays.
Concentration: Compounds tested at 1 μM.

ATP Conditions: Experiments were conducted at the Km ATP concentration for each individual
kinase.

Data Presentation: Inhibition was reported as % Control, where lower values indicate stronger
inhibition. A value of ≤10% control was used as the threshold to define potent inhibition (≥90%

inhibition).

Biological Context and Related Pathway

BX-912 was originally designed as a PDK1 inhibitor [1]. Research into PDK1 signaling has revealed its role

in a critical oncogenic pathway that stabilizes the MYC protein, a key driver in many cancers.

The diagram below illustrates this PDK1-PLK1-MYC signaling axis, which connects the PI3K pathway to

MYC-driven tumorigenesis [2].
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This pathway shows how hyperactive PDK1 directly activates PLK1, which in turn phosphorylates and

stabilizes the MYC oncoprotein, leading to enhanced tumor formation and cancer stem cell characteristics

[2].

Key Insights for Researchers

BX-912 is a promiscuous kinase inhibitor: The data confirms that BX-912 has low selectivity,

making it a useful tool for broad phenotypic screening but a challenging starting point for targeted
therapeutic development [1].

Scaffold hopping can improve selectivity: The study shows that by systematically modifying the
pyrimidine core of promiscuous compounds like BX-912, researchers can generate new analogs with

dramatically improved selectivity profiles [1].
Consider the functional signaling network: Although BX-912 was designed for PDK1, its broad

activity means observed cellular effects cannot be attributed to a single target. Its inhibition profile is
relevant for the PDK1-PLK1-MYC axis and research in neurodegenerative diseases, where kinases

like TBK1 and MARKs are implicated [1].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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